molecular formula C17H17N5O2 B2521831 6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109063-22-9

6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2521831
CAS No.: 2109063-22-9
M. Wt: 323.356
InChI Key: OTHMFSNAUWCPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a fused triazole-pyrazine core. Its structure includes a phenyl group at position 6 and a piperidin-1-ylcarbonyl moiety at position 3. The compound’s molecular formula is C22H21ClN6O2 (MW: 436.9) when modified with a 2-chlorophenyl-piperazine group (SD69-0294) , while its piperidine-based analog (e.g., 4-methylpiperidine substitution) has the formula C18H19N5O2 (MW: 337.38) .

Properties

IUPAC Name

6-phenyl-3-(piperidine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-15-14(17(24)21-9-5-2-6-10-21)19-20-22(15)11-13(18-16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHMFSNAUWCPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the phenyl and piperidin-1-ylcarbonyl groups under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents on the triazolopyrazine core.

Scientific Research Applications

Molecular Formula

  • C : 20
  • H : 22
  • N : 6
  • O : 1

Anticancer Activity

Recent studies have highlighted the potential of 6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one as an antitumor agent . Its structural features allow it to interact with various biological pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

In a study conducted on various cancer cell lines, the compound exhibited significant cytotoxic effects. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)10.5Cell cycle arrest
HeLa (Cervical)12.8Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial for various physiological processes.

Monoamine Oxidase Inhibition

This compound has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

Findings:

  • IC50 for MAO-B : 0.013 µM
  • Selectivity : High selectivity for MAO-B over MAO-A

This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table illustrates key substituents and their corresponding activities:

SubstituentActivity LevelIC50 (µM)Notes
Piperidinyl CarbonylHigh-Essential for maintaining activity
Phenyl GroupModerate15.2Enhances interaction with target sites
Triazole RingHigh-Critical for biological activity

Mechanism of Action

The mechanism by which 6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substitutions

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
SD69-0294: (6S)-3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one C22H21ClN6O2 436.9 2-Chlorophenyl-piperazine Under investigation (structural analog)
3-[(4-Methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one C18H19N5O2 337.38 4-Methylpiperidine Research intermediate (anticancer focus)
6-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one C17H18N6O2 338.37 Phenylpiperazine Preclinical screening (>95% purity)

Key Observations :

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., SD69-0294) often exhibit enhanced solubility due to the additional nitrogen, while piperidine analogs (e.g., 4-methylpiperidine) may improve metabolic stability .
  • Substituent Effects : A 2-chlorophenyl group on piperazine (SD69-0294) introduces steric and electronic effects that could modulate receptor binding .

Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Reference
5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) C19H16ClN3O 4-Chlorophenyl IC50: 8.2 μM (A549 lung cancer cells)
7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C7H7N3O2 Hydroxy group at position 7 Intermediate in synthesis

Key Observations :

  • Anticancer Activity : The 4-chlorophenyl-substituted derivative (3o) showed potent inhibition of A549 lung cancer cells, highlighting the importance of aryl group electronics in activity .
  • Synthetic Intermediates : Hydroxy- and methoxy-substituted intermediates (e.g., 7-hydroxy derivative) are critical for ring closure in multi-step syntheses .

Thieno-Fused [1,2,3]Triazolo[1,5-a]Pyrimidines

Compound Class Key Feature Anticancer Activity (NCI Screening) Reference
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones Thiophene fusion at [2,3]-position Moderate activity (GP range: 20–80% at 10 μM)
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones Thiophene fusion at [3,2]-position Low activity (GP > 80% in most cell lines)

Key Observations :

  • Fused Ring Systems: Thieno-fused analogs exhibit reduced activity compared to phenyl-substituted triazolopyrazinones, suggesting that aryl substituents enhance target engagement .

Structure-Activity Relationships (SAR)

  • Aryl Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anticancer activity by improving binding affinity .

Biological Activity

The compound 6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6OC_{18}H_{20}N_{6}O. The compound features a triazole ring fused to a pyrazinone structure, which contributes to its biological activity. The presence of the piperidinyl carbonyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds within the pyrazole and triazole classes exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated notable antifungal activity and were effective against Mycobacterium tuberculosis .

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Pyrazole derivatives have been recognized for their ability to inhibit key oncogenic pathways, including those involving BRAF and EGFR kinases. Specific studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving ROS (Reactive Oxygen Species) generation and cell cycle arrest .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, compounds like this compound may possess anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, some compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis .
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory responses and cancer progression.
  • Cell Cycle Interference : By affecting cell cycle regulators, the compound could induce cell cycle arrest in cancer cells.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Mycobacterium tuberculosis, revealing that specific compounds exhibited IC50 values ranging from 1.35 to 2.18 μM. These findings underscore the potential of triazolo-pyrazinone derivatives as promising candidates for further development in treating tuberculosis .

Antitumor Investigation

Another investigation focused on the antitumor potential of related compounds showed that they significantly inhibited cancer cell proliferation in vitro and induced apoptosis through ROS-mediated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.